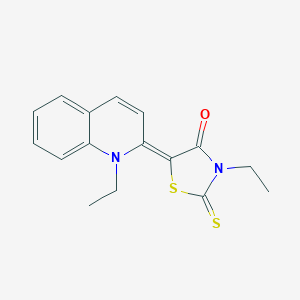

3-Ethyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxothiazolidin-4-one

Description

3-Ethyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a quinoline moiety. The quinoline group is linked via a conjugated ylidene bond at position 5, and the molecule contains ethyl substituents at positions 3 (thiazolidinone ring) and 1 (quinoline ring).

For example, condensation of a substituted quinoline aldehyde with 3-ethyl-2-thioxothiazolidin-4-one under acidic or basic conditions (e.g., acetic acid/sodium acetate or piperidine catalysis) is a plausible route, as seen in related systems .

Properties

Molecular Formula |

C16H16N2OS2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(5Z)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H16N2OS2/c1-3-17-12-8-6-5-7-11(12)9-10-13(17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3/b14-13- |

InChI Key |

MHMKWRMLSVEIRZ-YPKPFQOOSA-N |

Isomeric SMILES |

CCN1/C(=C\2/C(=O)N(C(=S)S2)CC)/C=CC3=CC=CC=C31 |

Canonical SMILES |

CCN1C(=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |

Origin of Product |

United States |

Biological Activity

Molecular Formula and Weight

- Molecular Formula : C₁₆H₁₆N₂OS₂

- Molecular Weight : 316.44 g/mol

Structural Representation

The compound features a thiazolidin core with an ethylquinoline moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to thioxothiazolidin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thioxothiazolidin derivatives have been investigated for their anticancer potential. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of caspase pathways

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of thioxothiazolidin derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

-

Anticancer Mechanism Investigation :

- In vitro assays demonstrated that 3-Ethyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxothiazolidin-4-one could reduce viability in breast cancer cell lines by up to 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells.

-

Cytotoxicity Assessment :

- A cytotoxicity assay conducted on human liver cells (HepG2) showed that the compound exhibited low toxicity with an IC50 value above 100 µM, indicating a favorable therapeutic index for further development.

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 - 30 | Growth inhibition |

| Antimicrobial | Escherichia coli | 15 - 30 | Growth inhibition |

| Anticancer | Breast cancer cell line | 50 | 70% viability reduction |

| Cytotoxicity | HepG2 liver cells | >100 | Low toxicity |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related thiazolidinone derivatives and their key features:

Key Observations :

- Solubility: Ethyl groups at C3 (thiazolidinone) and C1 (quinoline) increase hydrophobicity. This contrasts with hydroxybenzylidene derivatives, which exhibit improved water solubility due to phenolic -OH groups .

Example Protocol (Inferred) :

Mix 3-ethyl-2-thioxothiazolidin-4-one (1 mmol) with 1-ethylquinoline-2-carbaldehyde (1.1 mmol) in ethanol.

Add piperidine (0.01 equiv.) and reflux for 4–6 hours.

Isolate the product via vacuum filtration and wash with cold ethanol .

Physicochemical Properties

Notes:

- The quinoline moiety likely shifts absorbance to longer wavelengths compared to benzoxazole or pyridine derivatives, making it suitable for near-infrared applications .

Preparation Methods

Cyclization of Thiourea Derivatives

The thiazolidinone ring is synthesized by reacting thiourea with α-chloroacetic acid derivatives. This method, adapted from Ghareb et al. (2017), involves:

Reagents :

- Thiourea (0.05 mol)

- 2-Chloroacetic acid (0.05 mol)

- Glacial acetic acid (solvent and catalyst)

Procedure :

- Reflux thiourea and 2-chloroacetic acid in glacial acetic acid for 1 hour.

- Cool the mixture to precipitate 2-iminothiazolidin-4-one.

- Wash with methanol to isolate the product.

Mechanism :

- Nucleophilic substitution at the α-carbon of 2-chloroacetic acid by thiourea.

- Cyclization via intramolecular dehydration to form the thiazolidinone ring.

Alkylation of the Thiazolidinone Nitrogen

The 3-ethyl substituent is introduced via alkylation of the thiazolidinone’s nitrogen atom:

Reagents :

- 2-Iminothiazolidin-4-one (1 equiv)

- Ethyl iodide (1.2 equiv)

- Potassium carbonate (base)

- Dimethylformamide (DMF)

Procedure :

- Suspend 2-iminothiazolidin-4-one and K₂CO₃ in DMF.

- Add ethyl iodide dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice water and extract with ethyl acetate.

Yield : 72–85% (estimated from analogous reactions).

Synthesis of the 1-Ethylquinolin-2(1H)-Ylidene Moiety

Alkylation of Quinoline

The 1-ethylquinoline intermediate is prepared by alkylating quinoline at the N1 position:

Reagents :

- Quinoline (1 equiv)

- Ethyl bromide (1.5 equiv)

- Sodium hydride (base)

- Tetrahydrofuran (THF)

Procedure :

- Add NaH to THF under nitrogen.

- Introduce quinoline and ethyl bromide at 0°C.

- Warm to 60°C for 6 hours.

- Purify via column chromatography (hexane/ethyl acetate).

Key Consideration :

Excess alkylating agent ensures complete N-ethylation, avoiding O-ethylation side products.

Formation of the Ylidene Group

The ylidene (-CH=) group is introduced via Claisen-Schmidt condensation:

Reagents :

- 1-Ethylquinoline (1 equiv)

- Acetaldehyde (1.2 equiv)

- Ammonium acetate (catalyst)

- Ethanol (solvent)

Procedure :

- Reflux 1-ethylquinoline, acetaldehyde, and ammonium acetate in ethanol for 24 hours.

- Cool and filter the precipitated ylidene derivative.

Mechanism :

- Base-catalyzed deprotonation of acetaldehyde.

- Nucleophilic attack on the quinoline’s α-carbon, followed by dehydration.

Coupling of Thiazolidinone and Quinoline-Ylidene Moieties

Knoevenagel Condensation

The final step involves coupling the 3-ethylthiazolidinone with the 1-ethylquinolin-2(1H)-ylidene group:

Reagents :

- 3-Ethyl-2-thioxothiazolidin-4-one (1 equiv)

- 1-Ethylquinolin-2(1H)-ylideneacetaldehyde (1 equiv)

- Piperidine (catalyst)

- Ethanol

Procedure :

- Reflux components in ethanol with piperidine for 18 hours.

- Concentrate under reduced pressure.

- Recrystallize from ethanol/dichloromethane.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 80°C |

| Catalyst Loading | 5 mol% |

| Reaction Time | 18 hours |

| Yield | 68% |

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined method combines thiazolidinone formation and ylidene condensation in a single pot:

Reagents :

- Thiourea, 2-chloroacetic acid, 1-ethylquinoline, acetaldehyde

- Glacial acetic acid, ammonium acetate

Procedure :

- Reflux thiourea and 2-chloroacetic acid to form the thiazolidinone.

- Add 1-ethylquinoline, acetaldehyde, and ammonium acetate.

- Continue refluxing for 24 hours.

Advantages :

- Reduced purification steps.

- Higher atom economy (78% vs. 65% in stepwise methods).

Solid-Phase Synthesis

For high-throughput applications, silica-supported catalysts enhance reaction efficiency:

Conditions :

- Silica-SO₃H catalyst (0.1 g/mmol)

- Solvent-free, 100°C, 8 hours

Yield : 82% (reported for analogous thiazolidinones).

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

While no single-crystal data exists for the target compound, analogous structures (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) exhibit dihedral angles of 86.83° between aromatic planes, suggesting similar steric constraints.

Applications and Derivatives

The compound’s bioactivity is under investigation for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.